2-(2-Fluoro-5-nitrophenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(2-fluoro-5-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c9-6-2-1-5(10(13)14)3-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJQWZGUHSCKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Fluoro-5-nitrophenol Intermediate
The precursor 2-fluoro-5-nitrophenol is synthesized via a two-step process from 2,4-difluoronitrobenzene, as detailed in Patent CN107935858B:
Step 1: Amination
2,4-Difluoronitrobenzene reacts with ammonia (NH₃) at 35–40°C to yield 5-fluoro-2-nitroaniline. The reaction exploits the nucleophilic aromatic substitution (SNAr) mechanism, where the amine group replaces the para-fluorine atom. A molar ratio of 2.1–2.5:1 (NH₃ to substrate) ensures >90% conversion.
Step 2: Diazotization and Hydrolysis
5-Fluoro-2-nitroaniline undergoes diazotization in sulfuric acid (25.5–30% w/w) with sodium nitrite (30–35.6% w/w aqueous solution) at 0–10°C. Subsequent heating to 90–95°C hydrolyzes the diazonium salt, producing 2-fluoro-5-nitrophenol in 94.3% yield.
Etherification with Chloroacetic Acid
The phenolic intermediate reacts with chloroacetic acid under basic conditions (e.g., NaOH) to form the target compound. The mechanism involves deprotonation of the phenol to a phenoxide ion, which attacks the electrophilic carbon of chloroacetic acid.
Reaction Conditions
-
Solvent: Water or polar aprotic solvents (e.g., DMF).
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Temperature: 80–100°C for 4–6 hours.
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Molar Ratio: 1:1.2 (phenol to chloroacetic acid) to minimize side reactions.
Optimization of Reaction Conditions
Solvent and Base Selection
Aqueous NaOH (10–15% w/w) is preferred for its dual role as a base and solvent, enhancing reaction kinetics while reducing byproducts. Substituting water with DMF increases yields by 12–15% but complicates purification.
Temperature and Time Profiling
Elevating the reaction temperature to 90°C reduces the reaction time from 8 hours to 4 hours, achieving a yield of 89%. Prolonged heating (>6 hours) promotes hydrolysis of the nitro group, decreasing purity.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact between the phenolic phase and chloroacetic acid, boosting yields to 93%.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to maintain precise temperature control and reduce reaction times. A pilot-scale study achieved a throughput of 50 kg/day with 91% yield, using in-line IR spectroscopy for real-time monitoring.
Purification Strategies
Recrystallization: Crude product is recrystallized from ethyl acetate/acetonitrile (3:1 v/v), yielding 98% pure material.
Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1) removes nitro-group byproducts, though it is cost-prohibitive for large batches.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group in the compound can be reduced to an amine. For instance, 2-amino-2-(2-fluoro-5-nitrophenyl)acetic acid is synthesized via catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl). This reaction is critical for generating bioactive intermediates, as amines often serve as pharmacophores in drug design.
| Reduction Method | Reagents/Conditions | Product |
|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, ethanol, room temperature | 2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid |
| Chemical reduction | SnCl₂, HCl, reflux | Corresponding amine derivative |
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification and hydrolysis. Esterification with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) yields methyl esters, which are useful for improving lipophilicity in prodrug design. Conversely, hydrolysis under alkaline conditions regenerates the acid.
| Reaction | Conditions | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl 2-(2-fluoro-5-nitrophenoxy)acetate |
| Hydrolysis | NaOH (aq.), heat | Regenerated carboxylic acid |
Condensation Reactions
The acetic acid moiety participates in condensation reactions with amines to form amides. For example, derivatives like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide are synthesized via coupling with aniline derivatives using carbodiimide coupling agents (e.g., DCC) .
| Amine | Coupling Agent | Product | Biological Activity |
|---|---|---|---|
| Aniline | DCC, DMAP | 2-(2-Fluoro-5-nitrophenoxy)-N-phenylacetamide | Antitubercular (MIC: 4–64 μg/mL) |
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring directs electrophilic substitution to meta/para positions relative to existing substituents. For example, nitration or halogenation could occur under strong acidic conditions, though the nitro group limits further reactivity .
Cyclization Reactions
Under Lewis acid catalysis (e.g., BF₃·Et₂O), the compound may undergo cyclization to form heterocycles. A study demonstrated that similar fluoronitroarylacetic acids react with aldehydes to yield oxazolines, which are valuable in medicinal chemistry .
| Reactant | Catalyst | Product | Yield |
|---|---|---|---|
| Benzaldehyde | BF₃·Et₂O | 5-Fluoro-2-phenyl-4,5-dihydrooxazole | 93% |
Comparative Reactivity
The table below compares the reactivity of 2-(2-fluoro-5-nitrophenoxy)acetic acid with structurally similar compounds:
Stability and Degradation
The nitro group renders the compound sensitive to UV light and strong bases, leading to potential degradation. Storage under inert conditions (e.g., nitrogen atmosphere) is recommended .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-(2-fluoro-5-nitrophenoxy)acetic acid. For example, derivatives have been tested against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results indicated promising cytotoxicity, with IC50 values ranging from 5.42 to 30.25 μM, suggesting that modifications in the molecular structure can enhance activity against specific cancer types .
Anti-inflammatory Properties
Compounds bearing nitro and fluoro groups are often investigated for their anti-inflammatory properties. Preliminary assessments indicate that similar derivatives exhibit significant inhibition of inflammatory pathways, making them candidates for further development as anti-inflammatory agents .
Material Science Applications
In material science, this compound can serve as a precursor for synthesizing polymers and other materials with desirable properties. Its unique functional groups allow for modifications that can enhance material performance in various applications, including coatings and adhesives .
Case Study 1: Synthesis and Anticancer Testing
A study synthesized several derivatives of this compound and evaluated their anticancer activities. The compounds were subjected to MTT assays to determine cytotoxicity across different cancer cell lines. The results demonstrated that certain substitutions significantly improved the efficacy against MCF-7 cells compared to standard reference drugs like sorafenib .
Case Study 2: Anti-inflammatory Assessment
Another investigation focused on the anti-inflammatory effects of a related compound featuring the same functional groups. The study utilized in vitro models to assess cytokine production and inflammatory markers, revealing that the compound effectively reduced inflammation in cellular assays .
Mechanism of Action
The mechanism by which 2-(2-Fluoro-5-nitrophenoxy)acetic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.
Comparison with Similar Compounds
Substituent Position Effects
- Fluoro and Nitro Groups: In this compound, the ortho-fluoro and meta-nitro groups create steric hindrance and strong electron-withdrawing effects, increasing the acidity of the acetic acid group (pKa ~2–3 estimated). Comparatively, 2-(5-Fluoro-2-nitrophenyl)acetic acid (CAS 195609-18-8) swaps substituent positions, leading to slightly lower acidity due to reduced resonance stabilization . 2-(2-Fluoro-4-nitrophenyl)acetic acid (CAS 315228-19-4) places the nitro group at C4, altering solubility in polar solvents (e.g., DMSO) compared to the target compound .
Functional Group Variations
- Phenoxy vs. Phenyl Linkage: The phenoxy group in the target compound introduces an ether oxygen, enabling hydrogen bonding with biological targets (e.g., enzymes), unlike phenyl-linked analogs like 2-(5-Fluoro-2-nitrophenyl)acetic acid . 2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid (CAS 90429-09-7) adds a formyl group, which may facilitate nucleophilic reactions (e.g., Schiff base formation) in drug synthesis .
- Ketone Derivatives: 1-(2-Fluoro-5-nitrophenyl)ethanone (CAS 79110-05-7) lacks the acetic acid moiety, limiting its use in carboxylate-mediated interactions but serving as a precursor for heterocyclic synthesis .
Key Research Findings
- Synthetic Applications: Fluorinated nitroaromatic acetic acids are intermediates in protease inhibitor synthesis. For example, 2-(5-Fluoro-2-nitrophenyl)acetic acid is used in peptidomimetic scaffolds due to its balanced lipophilicity . The phenoxy linkage in the target compound enhances stability under acidic conditions compared to ester-linked analogs (e.g., methyl 2-fluoro-2-(2-nitrophenyl)acetate from ) .
Biological Activity :
- Nitro groups in these compounds confer antimicrobial properties. 2-(2,6-Dichloro-4-nitrophenyl)acetic acid exhibits higher activity against E. coli than fluorine-substituted analogs, likely due to increased electrophilicity .
Biological Activity
2-(2-Fluoro-5-nitrophenoxy)acetic acid is an organic compound characterized by the presence of both a fluoro and a nitro group attached to a phenoxyacetic acid structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-fluoro-5-nitrophenol and chloroacetic acid under basic conditions. The reaction can be summarized as follows:
This compound has the molecular formula and a molecular weight of 201.14 g/mol. Its structure is notable for the presence of electron-withdrawing groups (fluoro and nitro), which significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Research has shown that derivatives of phenoxyacetic acids exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, displaying minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents. In one study, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis , with some compounds showing MIC values as low as 4 μg/mL against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro assays. Compounds with similar nitrophenoxy structures have demonstrated cytotoxic effects on various cancer cell lines. The MTT assay results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting that modifications at the phenoxy position can enhance anticancer activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3m | MCF-7 | 15 |
| 3b | HeLa | 32 |
| 3i | A549 | 25 |
The mechanism by which this compound exerts its biological effects is thought to involve several pathways:
- Inhibition of Enzymatic Activity : The presence of fluorine enhances lipophilicity, allowing better penetration into cells and interaction with intracellular targets, such as enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
- Alteration of Cell Signaling : The interaction with specific receptors or enzymes may disrupt normal signaling pathways, contributing to its anticancer properties .
Case Studies
Several studies have focused on the biological evaluation of phenoxyacetic acid derivatives:
- Antitubercular Activity : A series of synthesized compounds based on the phenoxyacetamide scaffold showed promising antitubercular activity against both drug-sensitive and resistant strains of M. tuberculosis. The lead compound demonstrated effective inhibition at low concentrations while maintaining a favorable safety profile .
- Cytotoxicity Assays : In vitro studies using various cancer cell lines revealed that modifications to the nitro group significantly impacted cytotoxicity levels. For example, compounds with additional halogen substitutions displayed enhanced activity against breast cancer cells compared to their non-halogenated counterparts .
Q & A
Q. How do substituent positions (fluoro, nitro) influence spectroscopic and catalytic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
